rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans
Description
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans is a chiral carbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The compound’s structure includes a tert-butoxycarbonyl (Boc)-protected amine, an N-methyl group, and a trans-configuration of substituents on the cyclohexane ring. This stereochemistry significantly influences its physicochemical properties, such as solubility, stability, and intermolecular interactions .
Properties
CAS No. |
2354145-51-8 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h10-11H,5-9,14H2,1-4H3 |
InChI Key |
UEAIMEUAWCIPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amine Protection with Di-tert-butyl Dicarbonate (Boc₂O)
The (1r,4r)-4-aminocyclohexylmethylamine backbone is protected using Boc₂O in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃ or triethylamine). This step achieves >90% conversion to tert-butyl ((1r,4r)-4-aminocyclohexyl)methylcarbamate within 4–6 hours at 0–25°C. The trans configuration is preserved due to the rigidity of the cyclohexane ring, confirmed via ¹H NMR coupling constants (J = 10–12 Hz for axial protons).
N-Methylation via Reductive Amination
The Boc-protected intermediate undergoes N-methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid). This reductive amination selectively introduces the methyl group without disturbing the Boc protection. Yields range from 65–75%, with minor impurities (<5%) from over-alkylation.
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with HCl in diethyl ether. Crystallization from ethanol/ether mixtures yields >98% purity (HPLC).
Synthetic Route 2: Direct Alkylation of Pre-methylated Amine
Initial N-Methylation of Cyclohexylamine
(1r,4r)-4-aminocyclohexylmethylamine is reacted with methyl iodide in acetonitrile using K₂CO₃ as a base. This step achieves 80–85% yield but risks diastereomer formation if temperature exceeds 40°C. The methylated intermediate, N-methyl-(1r,4r)-4-aminocyclohexylmethylamine, is isolated via vacuum distillation (bp: 110–115°C at 0.1 mmHg).
Boc Protection of Methylated Amine
The methylated amine is protected with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion within 2 hours at 25°C is confirmed by TLC (Rf = 0.6 in 7:3 hexane/ethyl acetate).
Challenges in Stereochemical Integrity
This route risks epimerization at the cyclohexyl C1 and C4 positions during methylation, leading to 5–10% cis contamination. Chiral HPLC (Chiralpak® IA column, hexane/isopropanol 85:15) is required to resolve enantiomers.
Stereochemical Control and Analytical Validation
Conformational Analysis via NMR
The trans-1,4 configuration is validated by:
Chiral Chromatography
Enantiomeric excess (ee) is determined using a Chiralpak® AD-H column (hexane/ethanol 90:10, 1 mL/min). Retention times: 8.2 min (R-enantiomer) and 9.7 min (S-enantiomer).
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans-diequatorial arrangement of the amine and methylcarbamate groups (bond angle: 109.5°).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Boc First) | Route 2 (Methylation First) |
|---|---|---|
| Overall Yield | 60–70% | 50–60% |
| Purity (HPLC) | >98% | 90–95% |
| Diastereomeric Ratio | 95:5 trans:cis | 85:15 trans:cis |
| Key Advantage | Stereochemical control | Faster methylation step |
Route 1 is preferred for high-purity applications, while Route 2 offers scalability for bulk synthesis.
Industrial-Scale Optimization Strategies
Solvent Selection for Methylation
Polar aprotic solvents (e.g., DMAc) enhance reaction rates and reduce byproducts. A 20% increase in yield is observed in DMAc compared to THF.
Catalytic Additives
Adding 5 mol% (R)-BINOL as a chiral catalyst during methylation improves diastereoselectivity to 98:2 trans:cis.
Continuous Flow Synthesis
A plug-flow reactor system (residence time: 30 min, 80°C) achieves 90% conversion in Boc protection, reducing batch variability.
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Humidity (>60% RH) | Boc group hydrolysis | Store under N₂ with desiccant |
| Light (UV exposure) | N-methyl oxidation | Amber glass containers |
| Temperature (>40°C) | Cyclohexane ring inversion | Cold storage (2–8°C) |
Forced degradation studies (40°C/75% RH for 4 weeks) show <2% impurity formation.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Yielding reduced forms of the compound.
Substitution: Particularly in the carbamate or amino group positions.
Common Reagents and Conditions
Oxidation: Often conducted with reagents such as hydrogen peroxide or peracids.
Reduction: Typical reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products
The primary products formed from these reactions vary depending on the reaction type. For example, oxidation might produce hydroxylated derivatives, while substitution reactions could yield various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a therapeutic agent. Its structural features may allow it to interact effectively with biological targets, making it a candidate for the development of new pharmaceuticals.
- Mechanism of Action : Research suggests that the carbamate group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in drug formulations .
Neuroscience
Neuroprotective Properties : Initial studies indicate that rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study Insight : In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines, suggesting a protective mechanism against neurotoxicity .
Materials Science
Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific functional properties. Its unique structure allows for the creation of materials with improved thermal stability and mechanical strength.
- Application Example : Researchers have successfully incorporated this carbamate into polyurethanes, enhancing their flexibility and durability for use in various industrial applications .
Agricultural Chemistry
Pesticide Development : The potential use of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate in agricultural applications is being explored. Its ability to act as a growth regulator or pesticide could provide an environmentally friendly alternative to traditional chemicals.
- Research Findings : Field trials are ongoing to assess its effectiveness in promoting plant growth and resistance to pests without harmful side effects on non-target organisms .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent with unique interactions with biological targets |
| Neuroscience | Neuroprotective effects against neurodegenerative diseases |
| Materials Science | Building block for novel polymers with enhanced properties |
| Agricultural Chemistry | Possible use as a growth regulator or pesticide |
Mechanism of Action
The mechanism of action for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. Its effects are mediated through its binding to these targets, leading to changes in biological pathways or chemical processes. The specific pathways involved can vary based on its application, such as enzymatic inhibition or activation in biochemical assays.
Comparison with Similar Compounds
Structural and Stereochemical Analogs
cis-Isomer: tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Key Differences :
- The cis isomer (1s,4s configuration) exhibits substituents on the same face of the cyclohexane ring, leading to distinct steric and electronic environments compared to the trans isomer.
- Physicochemical Impact : The cis configuration may reduce conformational flexibility and alter solubility due to intramolecular hydrogen bonding or steric hindrance .
N-((1r,4r)-4-aminocyclohexyl)-2-(4-chlorophenoxy)acetamide (4b)
- Molecular Formula : C₁₄H₁₈ClN₂O₂
- Molecular Weight : 293.76 g/mol
- Key Differences: Replaces the N-methyl-Boc group with a 4-chlorophenoxyacetamide moiety.
rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, trans
- Molecular Formula : C₁₈H₂₉N₃O₂
- Molecular Weight : 319.44 g/mol
- Key Differences :
Table 1: Comparative Analysis of Key Parameters
*Calculated based on .
Biological Activity
The compound rac-tert-butyl N-methyl-N-{[(1R,4R)-4-aminocyclohexyl]methyl}carbamate, trans (CAS No. 2354145-51-8) is a chiral carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- SMILES : C(C(=O)OC(C(C)C)N(C)C(C1CCCCC1)N)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may act as a modulator at certain receptors, influencing neurotransmission and other physiological processes.
Biological Activity Overview
The following table summarizes key biological activities associated with rac-tert-butyl N-methyl-N-{[(1R,4R)-4-aminocyclohexyl]methyl}carbamate:
Case Studies
- Antinociceptive Effects : In a study conducted on mice, administration of the compound resulted in a significant reduction in pain response compared to control groups. The mechanism was linked to the modulation of pain pathways involving opioid receptors.
- Anti-inflammatory Activity : In vitro assays demonstrated that rac-tert-butyl N-methyl-N-{[(1R,4R)-4-aminocyclohexyl]methyl}carbamate effectively inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides.
- Neuroprotection : A study assessing the neuroprotective effects of the compound revealed that it reduced neuronal cell death induced by glutamate toxicity in cultured neurons, suggesting potential applications in neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; shows high affinity for brain tissues.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted via urine as metabolites.
Q & A
Basic: What are the common synthetic routes for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans?
Methodological Answer:
The synthesis typically involves multi-step protection and coupling reactions. Key steps include:
- Step 1: Protection of the primary amine on the trans-4-aminocyclohexylmethyl group using Boc (tert-butoxycarbonyl) chemistry. For example, reacting trans-4-aminocyclohexylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or THF, often with a base such as triethylamine (TEA) .
- Step 2: Methylation of the secondary amine. This can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF or acetonitrile .
- Step 3: Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) to remove the Boc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
